2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide
Description
2-Bromo-1-(1-methylimidazol-4-yl)ethanone hydrobromide (CAS RN: 944450-78-6) is a brominated ketone salt featuring a 1-methylimidazole substituent. Its molecular formula is C₁₀H₉BrN₂O·HBr, with a molecular weight of 334.00 g/mol and a melting point of 196–196.5°C . Its structural uniqueness lies in the imidazole ring, which confers distinct electronic and hydrogen-bonding properties compared to other aryl/heteroaryl analogs.
Properties
IUPAC Name |
2-bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c1-9-3-5(8-4-9)6(10)2-7;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKXEBXWNBZRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide typically involves the bromination of 1-(1-methylimidazol-4-yl)ethanone. This can be achieved by reacting 1-(1-methylimidazol-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems, including their effects on enzymes and cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Structural and Electronic Differences
Heteroaryl Substituents :
- The imidazole ring in the target compound provides a basic nitrogen, enabling hydrogen bonding and coordination chemistry distinct from pyridine (aromatic N), pyrazine (two N atoms), or thiazole (N and S) .
- Furan -containing analogs lack nitrogen but offer oxygen-based electron-rich systems, influencing reactivity in nucleophilic substitutions .
Salt Form :
Mechanistic Insights
- Hydrogen Bonding: Intramolecular interactions in analogs like 2-bromo-1-(4-methoxyphenyl)ethanone stabilize planar conformations critical for substrate recognition in enzyme inhibition .
- Salt Effects : Hydrobromide salts improve bioavailability by enhancing solubility, as seen in the pyridine and imidazole derivatives .
Biological Activity
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound falls under the category of bromoacetyl derivatives and is known for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 201.04 g/mol
- CAS Number : 13100982
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to act as an electrophile that can form covalent bonds with nucleophilic sites on proteins. This interaction potentially alters protein function, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of Helicobacter pylori, a common gastric pathogen. The mechanism involves inhibition of the bacterial ATPase, which is crucial for energy metabolism.
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| This compound | H. pylori ATPase | Inhibitor | 7 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells, although further research is needed to confirm these findings and understand the underlying mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Study 1: Antibacterial Activity
A study conducted by researchers at University College London focused on the synthesis and evaluation of imidazole derivatives against H. pylori. The study found that the lead compound exhibited significant antibacterial activity, with a notable reduction in bacterial load in treated samples compared to controls.
Study 2: Anticancer Properties
Another investigation evaluated the anticancer properties of several imidazole derivatives, including this compound. The results indicated that this compound could effectively inhibit cell proliferation in breast and cervical cancer cell lines, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
